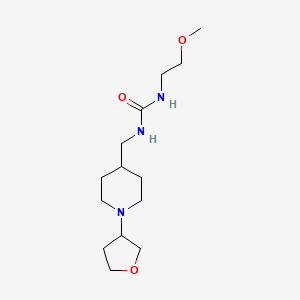

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

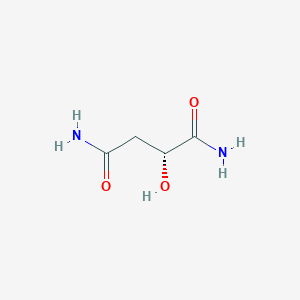

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a synthesized organic molecule that combines various pharmacophores. The presence of a 4-fluorophenyl group, a 1H-1,2,3-triazole ring, a piperidinyl structure, and a furan-2-carboxamide fragment imbues the compound with unique chemical properties. This compound has garnered interest in various fields including medicinal chemistry and pharmacological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step procedures:

Formation of the Triazole Ring: : Utilizing click chemistry, an azide and an alkyne react under copper(I)-catalyzed conditions to yield the 1,2,3-triazole ring.

Incorporation of the 4-Fluorophenyl Group: : Introduction of the 4-fluorophenyl substituent through electrophilic aromatic substitution or coupling reactions.

Synthesis of the Piperidine Intermediate: : Piperidine derivatives are usually synthesized through reductive amination or by nucleophilic substitution.

Assembly of the Final Molecule: : Using standard peptide coupling reagents such as EDCI or HATU, the 1H-1,2,3-triazole-4-carbonyl and furan-2-carboxamide fragments are coupled with the piperidine intermediate.

Industrial Production Methods

For industrial-scale production, optimizations focus on achieving high yield, purity, and cost-efficiency:

Batch Processing: : Ensuring each step reaches near-completion before proceeding to the next.

Continuous Flow Chemistry: : Enhancing reaction rates and selectivity through controlled flow systems.

Green Chemistry Approaches: : Minimizing waste and using eco-friendly solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo a variety of reactions:

Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.

Reduction: : Hydrogenation to modify or saturate double bonds in the structure.

Substitution: : Nucleophilic or electrophilic substitution to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, CrO3.

Reducing Agents: : NaBH4, H2/Pd.

Substituting Agents: : Halogens (Cl2, Br2), nucleophiles (NH3, RCO2H).

Major Products Formed

The reactions primarily yield modified versions of the original compound with changes in oxidation state, saturation, or substitution at targeted positions.

Applications De Recherche Scientifique

Chemistry

Ligand Design: : Utilized in the design of complex molecular frameworks.

Catalysts: : As a scaffold for designing novel catalysts.

Biology

Binding Studies: : Investigated for its binding affinity to various biological targets.

Enzyme Inhibition: : Explored as potential enzyme inhibitors.

Medicine

Pharmacological Properties: : Evaluated for therapeutic potential in various disease models.

Drug Design: : Basis for the development of new pharmaceuticals.

Industry

Material Science: : Applied in creating advanced materials with specific functional properties.

Mécanisme D'action

The compound interacts with molecular targets through:

Binding to Enzymes: : Inhibiting enzymatic activities by occupying active sites.

Modulation of Receptors: : Altering receptor signaling pathways.

Pathways Involved: : Engages in cellular pathways that control inflammation, apoptosis, or cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

Highlighting Uniqueness

Fluorine Substitution: : The presence of a 4-fluorophenyl group distinguishes it from its chloro- and bromo- analogs, potentially altering its electronic properties and reactivity.

Triazole Ring: : The 1,2,3-triazole ring provides a stable, nitrogen-rich aromatic system which enhances binding interactions with biological targets.

These unique features render N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide a compound of significant interest across diverse scientific disciplines.

Propriétés

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVHYLRMNXJDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

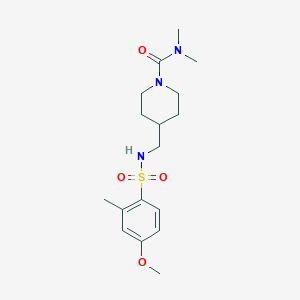

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2724636.png)

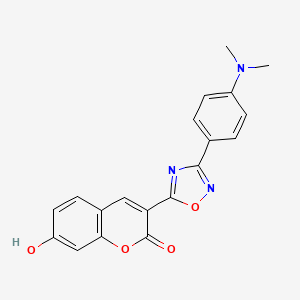

![ethyl 10'-ethoxy-4'-(2-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2724637.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)

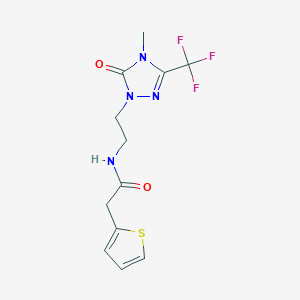

![3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2724653.png)

![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/new.no-structure.jpg)